molecular formula C23H30O2 B289679 2,6-Ditert-butyl-4-methylphenyl 2-methylbenzoate

2,6-Ditert-butyl-4-methylphenyl 2-methylbenzoate

Cat. No. B289679
M. Wt: 338.5 g/mol
InChI Key: ABIMPVHBBQZTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Ditert-butyl-4-methylphenyl 2-methylbenzoate, also known as Tinuvin 326, is a UV absorber that is commonly used in the production of plastics, coatings, and adhesives. It is a chemical compound that is widely used in the industry due to its ability to protect materials from UV radiation, which can cause degradation and discoloration.

Mechanism of Action

The mechanism of action of 2,6-Ditert-butyl-4-methylphenyl 2-methylbenzoate is based on its ability to absorb UV radiation. When exposed to UV radiation, the compound absorbs the energy and converts it into heat, which is dissipated harmlessly. This prevents the UV radiation from interacting with the material and causing damage.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,6-Ditert-butyl-4-methylphenyl 2-methylbenzoate. However, it is generally considered to be safe for use in industrial applications. The compound is not known to have any significant toxic effects on humans or animals.

Advantages and Limitations for Lab Experiments

The primary advantage of using 2,6-Ditert-butyl-4-methylphenyl 2-methylbenzoate in lab experiments is its ability to protect materials from UV radiation. This is particularly useful in experiments that involve materials that are sensitive to UV radiation, such as plastics and coatings.
One of the limitations of using 2,6-Ditert-butyl-4-methylphenyl 2-methylbenzoate in lab experiments is that it can interfere with certain analytical techniques. For example, the compound can absorb UV radiation, which can make it difficult to accurately measure the UV absorption of other compounds.

Future Directions

There are several future directions for research on 2,6-Ditert-butyl-4-methylphenyl 2-methylbenzoate. One area of research is in the development of new materials that are even more resistant to UV radiation. This could involve modifying the structure of the compound to enhance its UV absorption properties.
Another area of research is in the development of new applications for the compound. For example, it could be used in the production of new types of sunscreen that are more effective at protecting the skin from UV radiation.
Conclusion:
2,6-Ditert-butyl-4-methylphenyl 2-methylbenzoate is a widely used UV absorber that has many potential applications in various fields of science. It has been extensively studied for its ability to protect materials from UV radiation, and there is ongoing research into its potential uses in new materials and applications. While there are some limitations to its use in lab experiments, it remains a valuable tool for researchers working in a variety of fields.

Synthesis Methods

The synthesis of 2,6-Ditert-butyl-4-methylphenyl 2-methylbenzoate can be achieved through the reaction between 2,6-Ditert-butyl-4-methylphenol and 2-methylbenzoic acid. The reaction is carried out under controlled conditions, and the resulting product is purified through a series of filtration and distillation processes.

Scientific Research Applications

2,6-Ditert-butyl-4-methylphenyl 2-methylbenzoate has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in the development of new materials that are resistant to UV radiation. The compound has been shown to be effective in protecting materials such as plastics, coatings, and adhesives from the damaging effects of UV radiation.

properties

Molecular Formula

C23H30O2

Molecular Weight

338.5 g/mol

IUPAC Name

(2,6-ditert-butyl-4-methylphenyl) 2-methylbenzoate

InChI

InChI=1S/C23H30O2/c1-15-13-18(22(3,4)5)20(19(14-15)23(6,7)8)25-21(24)17-12-10-9-11-16(17)2/h9-14H,1-8H3

InChI Key

ABIMPVHBBQZTTH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2C(C)(C)C)C)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2C(C)(C)C)C)C(C)(C)C

Origin of Product

United States

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